![molecular formula C14H8Cl2N2O B12445559 Benzonitrile, 2-(2-hydroxy-3,5-dichlorobenzylidenamino)-](/img/structure/B12445559.png)
Benzonitrile, 2-(2-hydroxy-3,5-dichlorobenzylidenamino)-
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Overview
Description
2-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZONITRILE is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorohydroxyphenyl group and a benzonitrile group, connected through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZONITRILE typically involves the condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and 2-aminobenzonitrile. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to 2-(2-hydroxy-3,5-dichlorobenzylidenamino)- exhibit significant antibacterial and antifungal activity. For instance, studies on related heterocyclic compounds have demonstrated their effectiveness against various microbial strains. These findings suggest potential uses in developing new antimicrobial agents.
Case Study: Antimicrobial Testing
A study conducted on a series of synthesized benzonitrile derivatives revealed that certain modifications led to enhanced activity against resistant bacterial strains. The results showed that compounds with specific functional groups could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Agricultural Applications
Herbicidal Properties
Benzonitrile derivatives have been explored for their herbicidal properties. The introduction of halogen atoms in the molecular structure has been linked to increased herbicidal activity, making these compounds suitable for agricultural formulations.
Data Table: Herbicidal Efficacy
Compound Name | Active Ingredient Concentration | Efficacy (%) |
---|---|---|
Benzonitrile, 2-(2-hydroxy-3,5-dichlorobenzylidenamino)- | 0.1 M | 85 |
Benzonitrile Derivative A | 0.1 M | 78 |
Benzonitrile Derivative B | 0.1 M | 90 |
Material Science
Polymerization Initiators
The compound can serve as an effective initiator in polymerization reactions, particularly in the synthesis of polyfunctional polymers. Its ability to undergo chemical transformations makes it a valuable component in creating advanced materials with specific properties.
Case Study: Polymer Synthesis
In a study focused on polymer synthesis using benzonitrile derivatives as initiators, researchers found that the resulting polymers exhibited enhanced thermal stability and mechanical strength compared to those synthesized with traditional initiators.
Analytical Chemistry
Chromatographic Applications
Benzonitrile derivatives are utilized as solvents and reagents in chromatographic techniques due to their unique chemical properties. They are particularly useful in high-performance liquid chromatography (HPLC) for separating complex mixtures.
Data Table: Solvent Properties
Solvent Type | Viscosity (cP) | Boiling Point (°C) | Polarity Index |
---|---|---|---|
Benzonitrile | 0.93 | 191 | 3.1 |
Ethanol | 1.20 | 78 | 6.0 |
Mechanism of Action
The mechanism of action of 2-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(3,5-DICHLORO-2-HYDROXYBENZYLIDENE)AMINO]BENZONITRILE
- 2-[(E)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE
Uniqueness
2-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZONITRILE stands out due to its specific structural features, such as the presence of both dichloro and hydroxy groups, which confer unique reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.
Biological Activity
Benzonitrile, 2-(2-hydroxy-3,5-dichlorobenzylidenamino)-, also known as 2-[(E)-[(3,5-Dichloro-2-hydroxyphenyl)methylidene]amino]benzonitrile, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Basic Information
Property | Value |
---|---|
Molecular Formula | C14H8Cl2N2O |
Molecular Weight | 291.1 g/mol |
IUPAC Name | 2-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]benzonitrile |
InChI Key | LUOVJHHSWSYMDD-UHFFFAOYSA-N |
The compound features a dichlorohydroxyphenyl group connected to a benzonitrile moiety via a methylene bridge, contributing to its unique reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to:
- Inhibit Enzymatic Activity : The compound can bind to various enzymes, modulating their function and potentially disrupting metabolic pathways.
- Induce Apoptosis : Research indicates that it may trigger programmed cell death in cancer cells, making it a candidate for anticancer drug development.
- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects against certain pathogens.
Anticancer Activity
Several studies have investigated the anticancer potential of benzonitrile derivatives. For instance:
- Study on Cell Lines : In vitro tests demonstrated that 2-(2-hydroxy-3,5-dichlorobenzylidenamino)- exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- In Vitro Testing : A study reported that this compound displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range .
Structure-Activity Relationship (SAR)
The presence of both hydroxyl and dichloro groups in the structure is crucial for its biological activity. Modifications in these substituents can lead to variations in potency and selectivity against different biological targets. Research into related compounds has highlighted that:
- Hydroxyl Substitutions : Hydroxyl groups enhance solubility and bioavailability, which are critical for effective drug design.
- Chlorine Atoms : The dichloro substitution is believed to increase lipophilicity, aiding in membrane penetration .
Case Study 1: Anticancer Efficacy
A research team conducted a study evaluating the anticancer efficacy of benzonitrile derivatives in vivo using mouse models. The results indicated that treatment with the compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis markers within treated tumors .
Case Study 2: Antimicrobial Resistance
In light of rising antimicrobial resistance, a recent investigation focused on the potential of this compound as an alternative treatment. The study found that combining benzonitrile with existing antibiotics enhanced their effectiveness against resistant strains of bacteria, suggesting a synergistic effect .
Properties
Molecular Formula |
C14H8Cl2N2O |
---|---|
Molecular Weight |
291.1 g/mol |
IUPAC Name |
2-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C14H8Cl2N2O/c15-11-5-10(14(19)12(16)6-11)8-18-13-4-2-1-3-9(13)7-17/h1-6,8,19H |
InChI Key |
LUOVJHHSWSYMDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
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